molecular formula C20H23NO2 B8287439 1-Benzyl-3-(3-methoxyphenyl)-2-azepanone

1-Benzyl-3-(3-methoxyphenyl)-2-azepanone

Cat. No. B8287439
M. Wt: 309.4 g/mol
InChI Key: QZRSVTPGZZWPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-(3-methoxyphenyl)-2-azepanone is a useful research compound. Its molecular formula is C20H23NO2 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-3-(3-methoxyphenyl)-2-azepanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-3-(3-methoxyphenyl)-2-azepanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Benzyl-3-(3-methoxyphenyl)-2-azepanone

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

1-benzyl-3-(3-methoxyphenyl)azepan-2-one

InChI

InChI=1S/C20H23NO2/c1-23-18-11-7-10-17(14-18)19-12-5-6-13-21(20(19)22)15-16-8-3-2-4-9-16/h2-4,7-11,14,19H,5-6,12-13,15H2,1H3

InChI Key

QZRSVTPGZZWPED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CCCCN(C2=O)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Benzylhexahydro-2H-azepin-2-one (10.2 g) in tetrahydrofuran (100 ml) was added dropwise to a stirred, cooled solution of lithium-2,2,6,6-tetramethylpiperidide [prepared by the addition of 2,2,6,6-tetramethylpiperidine (8.5 g) to butyl lithium (0.05 mole) in hexane (32 ml)] under nitrogen. When the addition was completed a further portion of butyl lithium (0.05 mole) in hexane (32 ml) was added. The solution was cooled to 0° C. and o-chloroanisole (6.2 ml) added dropwise. After stirring at room temperature for four hours the reaction was decomposed with water and the solvents removed under reduced pressure. The resulting oil was partitioned between 5 M hydrochloric acid and toluene. After drying (MgSO4) the toluene was removed to leave an oil which was distilled affording 5.02 g b.p. 180°-220° C. at 0.2 mm. The oil was crystallised from methanol, affording 3.15 g m.p. 120°-122° C.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
lithium-2,2,6,6-tetramethylpiperidide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.5 g
Type
reactant
Reaction Step Four
Quantity
0.05 mol
Type
reactant
Reaction Step Four
Quantity
32 mL
Type
solvent
Reaction Step Four
Quantity
0.05 mol
Type
reactant
Reaction Step Five
Quantity
6.2 mL
Type
reactant
Reaction Step Six
Quantity
32 mL
Type
solvent
Reaction Step Seven

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